N-[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
N-((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group, a furan ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction of 3-chlorophenol with an appropriate alkylating agent to form 3-chlorophenoxyalkane.
Furan Ring Formation: The chlorophenoxyalkane is then subjected to a cyclization reaction to form the furan ring.
Triazole Synthesis: The triazole moiety is synthesized separately through a reaction involving hydrazine and a suitable nitrile.
Condensation Reaction: Finally, the furan and triazole intermediates are condensed under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry
In industrial applications, the compound may be used in the synthesis of specialty chemicals, polymers, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-((E)-1-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
- N-((E)-1-{5-[(3-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
Uniqueness
N-((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H15ClN4O2S |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
(E)-1-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-N-(3-methyl-5-methylsulfanyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C16H15ClN4O2S/c1-11-19-20-16(24-2)21(11)18-9-14-6-7-15(23-14)10-22-13-5-3-4-12(17)8-13/h3-9H,10H2,1-2H3/b18-9+ |
InChI Key |
ITARYEGQAAZCNS-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC(=CC=C3)Cl)SC |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC(=CC=C3)Cl)SC |
Origin of Product |
United States |
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